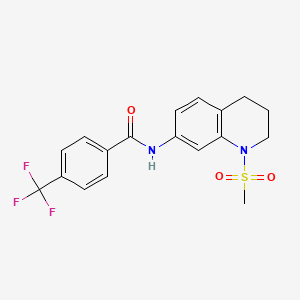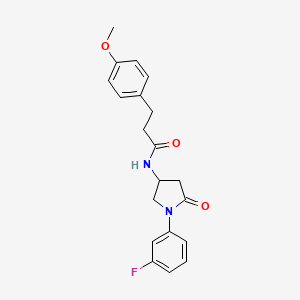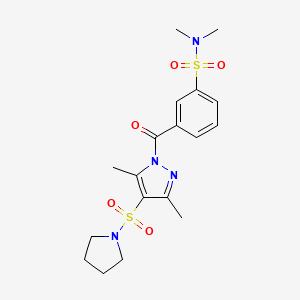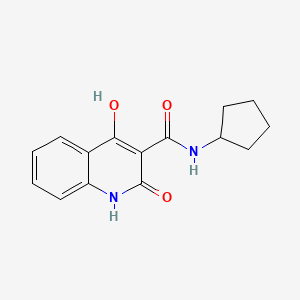
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(trifluoromethyl)benzamide” is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(trifluoromethyl)benzamide” typically involves multiple steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the benzamide moiety: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 4-(trifluoromethyl)benzoic acid using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study the interactions of quinoline derivatives with biological targets.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of “N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(trifluoromethyl)benzamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial drugs.
Benzamide derivatives: Such as metoclopramide, which is used as an antiemetic.
Uniqueness
The unique combination of the tetrahydroquinoline core, methanesulfonyl group, and trifluoromethyl group in “N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(trifluoromethyl)benzamide” may confer distinct biological activities and physicochemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H17F3N2O3S |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-10-2-3-12-6-9-15(11-16(12)23)22-17(24)13-4-7-14(8-5-13)18(19,20)21/h4-9,11H,2-3,10H2,1H3,(H,22,24) |
Clé InChI |
UVKXVFLMGFIBAL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11260620.png)
![N1-(4-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260624.png)
![3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260640.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260646.png)
![2-Cyclohexyl-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}acetamide](/img/structure/B11260652.png)
![7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260653.png)

![3-(5-Chloro-2,4-dimethoxyphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260668.png)


![3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine](/img/structure/B11260679.png)


![7-chloro-2-({[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11260693.png)
